

Application Notes: Galactolipids in Targeted Nanocarrier Systems

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Compound of Interest		
Compound Name:	1,2-O-Dilinoleoyl-3-O-Beta-D-	
	Galactopyranosylracglycerol	
Cat. No.:	B3026780	Get Quote

Introduction

Galactolipids are increasingly being utilized as targeting moieties in the development of advanced nanocarrier systems for site-specific drug delivery.[1] This approach leverages the specific interaction between galactose or N-acetylgalactosamine (GalNAc) residues on the nanocarrier surface and the asialoglycoprotein receptor (ASGPR), which is predominantly and densely expressed on the surface of hepatocytes.[2][3][4] This high-affinity binding facilitates receptor-mediated endocytosis, primarily through a clathrin-dependent pathway, enabling the efficient internalization of the nanocarrier and its therapeutic payload into liver cells.[5][6] Consequently, galactolipid-functionalized nanocarriers, such as liposomes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles, represent a promising strategy for treating a variety of hepatic diseases, including liver cancer and genetic disorders, by enhancing therapeutic efficacy and minimizing off-target side effects.[3][7][8]

Quantitative Data Summary

The physicochemical properties, binding affinity, and in vivo performance of galactolipid-targeted nanocarriers are critical parameters for their design and evaluation.

Table 1: Physicochemical Properties of Targeted Nanocarriers



Nanocarrier Type	Targeting Ligand	Particle Size (nm)	Zeta Potential (mV)	Ligand Density	Reference
Nanostructur ed Lipid Carriers (NLC)	RXP470.1 (MMP-12 inhibitor)	60 - 65	-5 to -10	~105 moieties/parti cle	[9]
Iron Oxide Nanoparticles	Folate (FA)	Not Specified	Not Specified	2.3 x 10 ¹⁸ - 2.5 x 10 ¹⁸ / g	[10]
Virus-Like Particles (VLP)	GalNAc variants	~30	Not Specified	Not Specified	[2]

Table 2: Binding Affinity and Cellular Uptake Data



Ligand/System	Receptor	Cell Line	Key Finding	Reference
Asialoorosomuco id (ASOR)	ASGPR	HepG2	High-efficiency substrate for ASGPR endocytosis (Ki = 1.7 x 10 ⁻⁹ M).	[2]
Galactose- modified Nanocarriers	ASGPR	HepG2	Enhanced uptake mediated by ASGPRs, facilitating internalization via clathrin-mediated endocytosis.[3]	[3]
Polystyrene Nanoparticles (40 nm)	Not Applicable	J774A.1 (Macrophage)	Uptake occurs via macropinocytosis /phagocytosis and clathrin- mediated endocytosis.[11]	[11]
Polystyrene Nanoparticles (40 nm)	Not Applicable	A549 (Epithelial)	Uptake occurs via caveolin- mediated and clathrin-mediated endocytosis.[11]	[11]

Table 3: In Vivo Biodistribution of Targeted Nanocarriers



Nanocarrier System	Animal Model	Primary Accumulati on Site	lmaging Technique	Key Finding	Reference
ASGPR- targeted VLPs	Mice	Liver (Hepatocytes)	Not Specified	Targeted particles showed ~2x greater accumulation in hepatocytes compared to non-targeted particles.[2]	[2]
Radiolabelled NLCs	Rat	Liver, Intestine, Brown Fat	SPECT	NLCs remained stable in vivo and showed significant uptake in the liver.[12][13]	[12][13]
DiD-loaded NLCs	ApoE-/- Mice	Atheroscleroti c Lesions, Liver, Spleen	Fluorescence Imaging	NLCs presented prolonged blood circulation and accumulation in lesions, liver, and spleen.[9][14]	[9][14]

Visualized Pathways and Workflows Targeting and Cellular Uptake Pathway

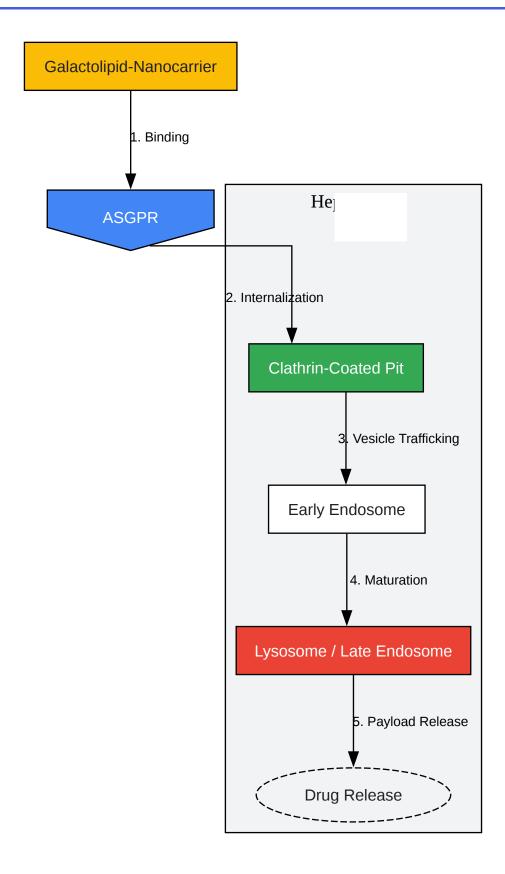




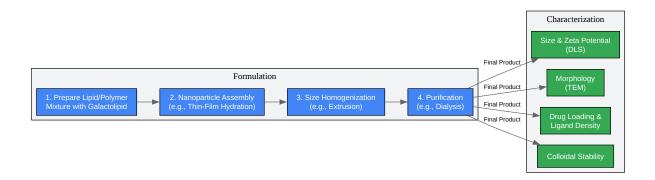


The specific recognition of galactolipids by the ASGPR on hepatocytes triggers a well-defined internalization process.

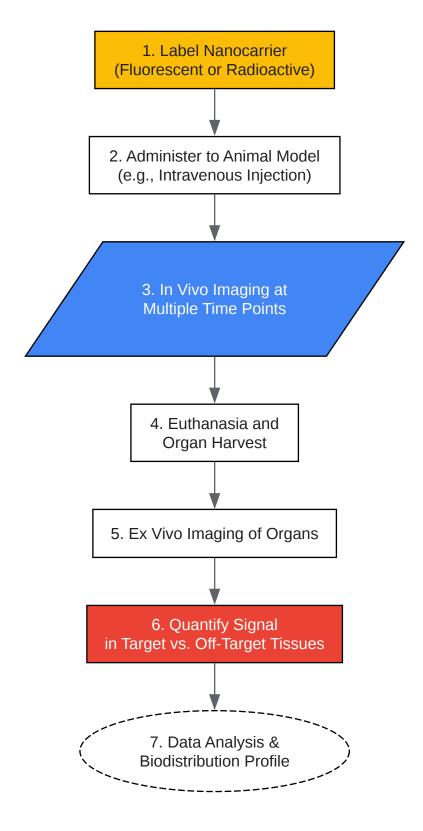












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